molecular formula C10H11BrOS B13326111 2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one

2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one

Cat. No.: B13326111
M. Wt: 259.16 g/mol
InChI Key: BEDPUFOBFVFQKU-UHFFFAOYSA-N
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Description

2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a chemical compound that belongs to the class of organobromine compounds It is characterized by the presence of a bromine atom attached to a benzo[b]thiophene ring system, which is further substituted with two methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one typically involves the bromination of a suitable precursor compound. One common method involves the bromination of 6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one may involve a continuous flow process where the precursor compound is fed into a reactor along with the brominating agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient bromination. The product is subsequently purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one is unique due to the combination of the bromine atom, the dimethyl groups, and the ketone functional group. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

2-bromo-6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one

InChI

InChI=1S/C10H11BrOS/c1-10(2)4-3-6-5-7(11)13-8(6)9(10)12/h5H,3-4H2,1-2H3

InChI Key

BEDPUFOBFVFQKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)SC(=C2)Br)C

Origin of Product

United States

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